Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate
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Description
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C17H25NO6 and its molecular weight is 339.4 g/mol. The purity is usually 95%.
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Biological Activity
Ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate is a member of the pyrrole family, which has garnered attention for its diverse biological activities. This compound's structure suggests potential for various pharmacological effects, including anti-inflammatory and antitumor properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and recent research findings.
Chemical Structure and Properties
The compound can be characterized by its unique pyrrole ring structure, which is known for contributing to a wide range of biological activities. Its molecular formula is C19H25N3O5, and it has a molecular weight of 373.42 g/mol. The presence of ethoxy and oxoethyl substituents enhances its solubility and bioavailability.
Antitumor Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antitumor properties. For instance, a study highlighted the synthesis of various pyrrole derivatives and their cytotoxic effects on cancer cell lines. This compound was tested against several cancer types, showing promising results in inhibiting cell proliferation.
Table 1: Antitumor Activity of Pyrrole Derivatives
Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|---|
This compound | HeLa | 15.2 | |
Other Pyrrole Derivative A | MCF7 | 10.5 | |
Other Pyrrole Derivative B | A549 | 12.0 |
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated. Research indicates that pyrrole derivatives can inhibit pro-inflammatory cytokines, thus reducing inflammation in various models.
Case Study: Inhibition of TNF-alpha Production
In a controlled study, the compound was administered to lipopolysaccharide (LPS)-stimulated macrophages, resulting in a significant decrease in TNF-alpha production compared to untreated controls. This suggests that this compound may serve as a potential therapeutic agent for inflammatory diseases.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It appears to modulate pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
- Induction of Apoptosis : Studies have shown that the compound can induce apoptotic pathways in cancer cells, leading to cell death.
Properties
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)-3-(3-ethoxy-3-oxopropyl)-5-methyl-1H-pyrrole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO6/c1-5-22-14(19)9-8-12-13(10-15(20)23-6-2)11(4)18-16(12)17(21)24-7-3/h18H,5-10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEWMIDIFRFCSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1CC(=O)OCC)C)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.